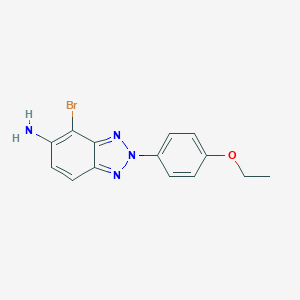
N,N-bis(1H-indol-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(1H-indol-4-ylmethyl)acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIA is a derivative of indole, which is a naturally occurring compound found in many plants and animals. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of BIA is not yet fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. BIA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BIA has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. BIA has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BIA in lab experiments is its potential as a novel anticancer agent. The compound has been shown to have activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using BIA is its complex synthesis process, which can make it difficult to obtain the compound in large quantities.
Direcciones Futuras
There are several future directions for research on BIA. One potential area of focus is the development of new synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of BIA and its potential applications in the treatment of various diseases. Finally, the potential use of BIA as a drug delivery system for other compounds is an area that warrants further investigation.
Métodos De Síntesis
BIA can be synthesized using various methods, including the reaction of indole with N,N-dimethylacetamide and acetic anhydride. Another method involves the reaction of indole with formaldehyde and acetic anhydride. The synthesis of BIA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
BIA has been studied extensively for its potential applications in scientific research. The compound has been shown to have anticancer properties and has been tested against various cancer cell lines. BIA has also been studied for its potential use as an antiviral agent, with promising results against the influenza virus. Additionally, BIA has been shown to have antioxidant properties, which could make it useful in the treatment of various diseases associated with oxidative stress.
Propiedades
Fórmula molecular |
C20H19N3O |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N,N-bis(1H-indol-4-ylmethyl)acetamide |
InChI |
InChI=1S/C20H19N3O/c1-14(24)23(12-15-4-2-6-19-17(15)8-10-21-19)13-16-5-3-7-20-18(16)9-11-22-20/h2-11,21-22H,12-13H2,1H3 |
Clave InChI |
OPHRHYREINTNTM-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
SMILES canónico |
CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B243450.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243459.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B243461.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B243462.png)
![N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B243463.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B243465.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243469.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243471.png)